REACTION_CXSMILES
|
[CH:1]([N:14]1[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]1)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl[CH2:21][CH2:22][O:23][CH2:24][CH2:25][OH:26].C(=O)([O-])[O-].[K+].[K+].[I-].[K+]>CN(C=O)C>[C:2]1([CH:1]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[N:14]2[CH2:19][CH2:18][N:17]([CH2:21][CH2:22][O:23][CH2:24][CH2:25][OH:26])[CH2:16][CH2:15]2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3.4,5.6|
|
Name
|
|
Quantity
|
71.7 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CCNCC1
|
Name
|
|
Quantity
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45 g
|
Type
|
reactant
|
Smiles
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ClCCOCCO
|
Name
|
|
Quantity
|
43.2 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
9.4 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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After cooling
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Type
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CONCENTRATION
|
Details
|
the solution is concentrated under vacuum
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted twice with acetic acid ethyl ester
|
Type
|
WASH
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Details
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the combined organic phases are washed three times with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phase is dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent is removed under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue is chromatographically purified over silica gel with CHCl3/CH3OH (90/10)
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C(N1CCN(CC1)CCOCCO)C1=CC=CC=C1
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |